molecular formula C28H25IO2 B8587115 ((2-(4-Iodophenoxy)propoxy)methanetriyl)tribenzene

((2-(4-Iodophenoxy)propoxy)methanetriyl)tribenzene

Cat. No. B8587115
M. Wt: 520.4 g/mol
InChI Key: HYJYSUJDJNDREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2-(4-Iodophenoxy)propoxy)methanetriyl)tribenzene is a useful research compound. Its molecular formula is C28H25IO2 and its molecular weight is 520.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((2-(4-Iodophenoxy)propoxy)methanetriyl)tribenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2-(4-Iodophenoxy)propoxy)methanetriyl)tribenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

((2-(4-Iodophenoxy)propoxy)methanetriyl)tribenzene

Molecular Formula

C28H25IO2

Molecular Weight

520.4 g/mol

IUPAC Name

1-iodo-4-(1-trityloxypropan-2-yloxy)benzene

InChI

InChI=1S/C28H25IO2/c1-22(31-27-19-17-26(29)18-20-27)21-30-28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20,22H,21H2,1H3

InChI Key

HYJYSUJDJNDREZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of potassium carbonate (0.63 g, 4.5 mmol) in dimethylformaide (10 mL) was purged with nitrogen for 10 min at 75° C. 4-iodophenol (0.55 g, 2.5 mmol) was added to the mixture and the solution was purged with nitrogen for additional 10 min. To the reaction mixture 1-(trityloxy)propan-2-yl methanesulfonate (1.00 g, 2.53 mmol) was added and stirred for 24 hours at the same temperature. The reaction mixture was diluted with water (20 mL) and extracted with ethyl acetate (20 mL*3). The combined organic layer was dried over sodium sulfate and concentrated. The crude product was purified by combiflash silica gel chromatography (petroleum ether:ethyl acetate=10:1) to give the title compound (600 mg, 46%) as colorless oil.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Name
1-(trityloxy)propan-2-yl methanesulfonate
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
46%

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